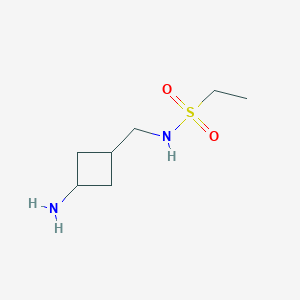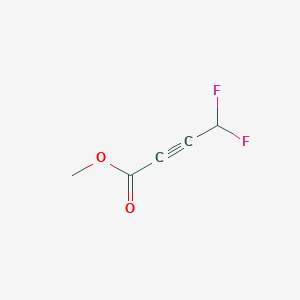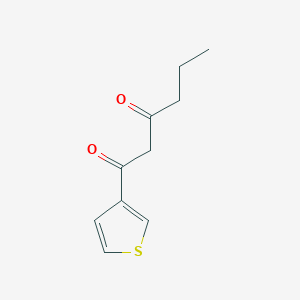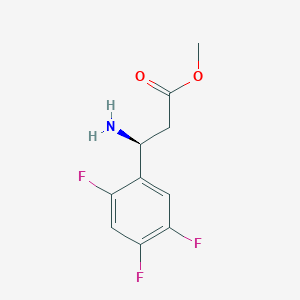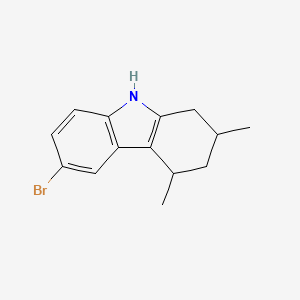
4-Difluoromethoxy-2-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Difluoromethoxy-2-ethylaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a difluoromethoxy group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Difluoromethoxy-2-ethylaniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-difluoromethoxy nitrobenzene.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the reactions.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Difluoromethoxy-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and ferric oxide are commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
4-Difluoromethoxy-2-ethylaniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of insecticides and herbicides.
Material Science: It is employed in the development of advanced materials with specific properties
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-Difluoromethoxy-2-methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Used in the synthesis of roflumilast, a pharmaceutical compound.
Uniqueness: 4-Difluoromethoxy-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-ethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-6-5-7(13-9(10)11)3-4-8(6)12/h3-5,9H,2,12H2,1H3 |
InChI-Schlüssel |
UYWCNZZWHXACFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


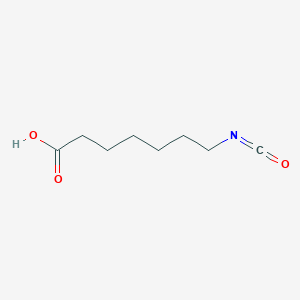
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
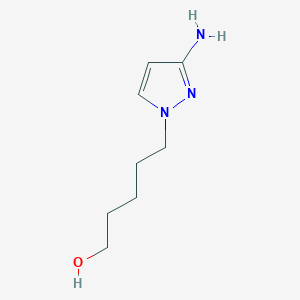
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
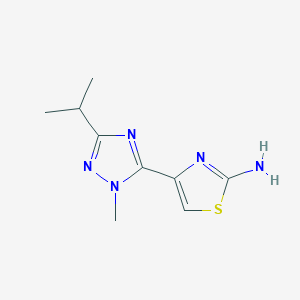
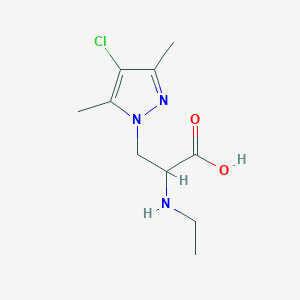
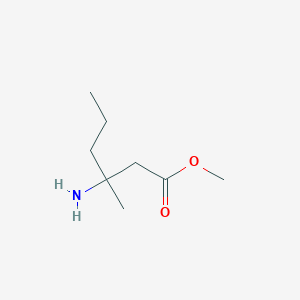
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
